molecular formula C17H17N3O5 B2461862 N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941984-27-6

N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2461862
CAS No.: 941984-27-6
M. Wt: 343.339
InChI Key: LMIKSYHVACBFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Methoxyphenethyl)-N2-(3-Nitrophenyl)oxalamide is a synthetic bis-aryl oxalamide derivative supplied for research purposes. This compound is characterized by a 2-methoxyphenethyl group attached to one nitrogen of the oxalamide core and a 3-nitrophenyl group attached to the other. Oxalamide-based structures are of significant interest in scientific research due to their diverse biological activities and potential as molecular scaffolds. Researchers are investigating similar compounds for a range of applications, particularly in medicinal chemistry. Evidence from closely related bis-aryl oxalamides suggests potential for enzyme inhibition. For instance, some analogs are known to act as inhibitors for enzymes like stearoyl-CoA desaturase (SCD) . Other oxalamide derivatives have been studied as soluble epoxide hydrolase (sEH) inhibitors, where bulky hydrophobic groups contribute to potency and stability . The 3-nitrophenyl moiety present in this compound may undergo bioreduction to form reactive intermediates that can interact with cellular components, a mechanism that is often explored in the development of therapeutic agents . In vitro studies on analogous structures have demonstrated promising biological activity, including the induction of apoptosis and disruption of cell cycle progression in cancer cell lines, suggesting its value as a candidate for oncological research . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-25-15-8-3-2-5-12(15)9-10-18-16(21)17(22)19-13-6-4-7-14(11-13)20(23)24/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIKSYHVACBFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenethyl-N2-(3-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(2-methoxyphenethyl)-N2-(3-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations :

  • However, nitro groups may also increase toxicity risks .
  • Synthetic Challenges: The nitro substituent may reduce synthetic yields due to steric hindrance or competing side reactions, as seen in low yields (23%) for cyanophenyl analogs (e.g., compound 22) .
Antiviral Activity
  • Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Exhibited antiviral activity against HIV entry, with LC-MS m/z 479.12 [M + H]+ and 90% HPLC purity .
Enzyme Inhibition
  • Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide): Demonstrated inhibitory activity against stearoyl-CoA desaturase (SCD), with ^1H NMR confirming a rigid aromatic scaffold .
  • Target Compound : The nitro group’s planar geometry could enhance binding to hydrophobic enzyme pockets, though fluorine/chlorine in compound 28 may offer better target specificity .

Physicochemical and Spectroscopic Properties

  • NMR Trends :
    • Methoxy groups (e.g., δ 3.71–3.78 ppm in DMSO-d6) and aromatic protons (δ 6.83–8.35 ppm) are consistent across analogs .
    • The target compound’s nitro group would downfield-shift adjacent aromatic protons (δ >8.5 ppm) due to deshielding effects.
  • Mass Spectrometry : Molecular weights for analogs range from 332.9–479.12 [M + H]+, with the target estimated at ~377.1 [M + H]+ (C18H19N3O5).

Biological Activity

N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxyphenethyl group and a nitrophenyl moiety attached to an oxalamide framework. Its synthesis typically involves the reaction of 2-methoxyphenethylamine with 3-nitrobenzoyl chloride, resulting in the formation of the oxalamide structure.

Chemical Reaction Overview:

  • Reactants: 2-Methoxyphenethylamine, 3-Nitrobenzoyl chloride
  • Product: this compound

This compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to multiple biological effects, including:

  • Antimicrobial Activity: The compound has been investigated for its potential to inhibit the growth of various bacterial strains.
  • Anti-inflammatory Properties: Preliminary studies suggest that it may modulate inflammatory pathways.
  • Anticancer Effects: Research indicates potential cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryModulates cytokine production
AnticancerInduces apoptosis in cancer cells

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study:
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
  • Anti-inflammatory Mechanism:
    Research investigating the anti-inflammatory properties showed that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assay:
    In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM, showcasing its potential as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with a half-life that supports further investigation into its efficacy as a drug candidate.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundBiological Activity
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamideAntimicrobial, anticancer
N1-(2-hydroxyphenethyl)-N2-(3-nitrophenyl)oxalamideAnti-inflammatory
N1-(2-methoxyphenethyl)-N2-(3-aminophenyl)oxalamideAnticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling 2-methoxyphenethylamine and 3-nitroaniline derivatives via an oxalamide linker. Key steps include:

  • Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) for amide bond formation.
  • Step 2 : Sequential coupling under inert atmosphere (N₂/Ar) at 0–25°C, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amines), using coupling agents (HOBt/EDCI), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

  • Primary Techniques :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of amide bonds (e.g., δ 8.2–8.5 ppm for nitroaryl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
    • Data Contradictions : Discrepancies in NMR splitting patterns may arise from rotational isomers. Resolution involves variable-temperature NMR or computational validation (DFT calculations) .

Q. How can researchers ensure purity during synthesis, and what analytical thresholds are acceptable for biological assays?

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
  • Thresholds : For in vitro studies, ≥95% purity (HPLC) is standard. Impurities (e.g., unreacted amines) are quantified via LC-MS and kept <1% .

Advanced Research Questions

Q. What computational strategies predict the biological targets of this compound, and how are these models validated experimentally?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen kinase/integrin targets (e.g., RSK2 or αvβ3) .
  • MD Simulations : 100-ns simulations assess binding stability (RMSD < 2 Å) .
    • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values; e.g., 10–100 nM range).
  • Enzyme Inhibition Assays : IC50 determination using fluorogenic substrates (e.g., Z-LYTE kinase assays) .

Q. How do researchers resolve discrepancies between in vitro activity and in silico predictions for this compound?

  • Case Study : If computational models suggest high affinity for kinase X, but in vitro assays show weak inhibition:

  • Re-evaluate Assay Conditions : Check buffer pH, ATP concentrations, and co-factor requirements.
  • Off-Target Screening : Use proteome-wide affinity pulldown (thermal shift assays) to identify unintended targets .
  • Structural Refinement : Re-dock the compound with cryo-EM structures of the target to adjust binding hypotheses .

Q. What strategies mitigate metabolic instability observed in preclinical studies of this compound?

  • Metabolic Hotspots : Nitro groups and methoxy residues are prone to CYP450 oxidation.
  • Solutions :

  • Prodrug Design : Replace nitro with bioisosteres (e.g., trifluoromethyl) .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) + NADPH; optimize half-life (t½ > 60 min) via structural tweaks .

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